1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

CAS No.: 2097956-14-2

Cat. No.: VC3126620

Molecular Formula: C8H17N3O

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097956-14-2 |

|---|---|

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 1-ethyl-1-(oxan-4-yl)guanidine |

| Standard InChI | InChI=1S/C8H17N3O/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10) |

| Standard InChI Key | FHNNLECMIDXZPQ-UHFFFAOYSA-N |

| SMILES | CCN(C1CCOCC1)C(=N)N |

| Canonical SMILES | CCN(C1CCOCC1)C(=N)N |

Introduction

Chemical Structure and Properties

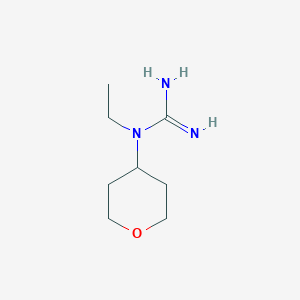

1-Ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine consists of a guanidine group substituted with both an ethyl group and a tetrahydropyran ring at the nitrogen position. The core structure features the characteristic CN₃ motif of guanidine with specific N-substitution patterns. The tetrahydropyran ring contains an oxygen atom in a six-membered saturated heterocyclic structure, providing distinctive physicochemical properties to the molecule.

The compound shares structural features with the related compound 1-(tetrahydro-2H-pyran-4-yl)guanidine (C₆H₁₃N₃O), which has a molecular weight of 143.19 g/mol . The addition of the ethyl group in 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine modifies both its physical properties and potential biological activity compared to the non-ethylated variant.

Based on similar compounds, we can predict several physicochemical properties, as shown in Table 1.

Table 1: Predicted Physicochemical Properties of 1-Ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₈H₁₇N₃O | Based on structure |

| Molecular Weight | 171.24 g/mol | Calculated from formula |

| Physical Appearance | White to off-white solid | Based on similar guanidine derivatives |

| Solubility | Moderately soluble in water; soluble in polar organic solvents | Based on related guanidine compounds |

| LogP | Approximately 0.5-1.5 | Estimated from similar structures |

| pKa | ~12-14 | Based on guanidine functional group |

Synthetic Pathways

The synthesis of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine likely follows pathways similar to those used for related guanidine derivatives. Based on the literature for analogous compounds, several synthetic routes can be proposed.

Guanylation of Amines

The most common approach would involve guanylation of N-ethyl-tetrahydro-2H-pyran-4-amine using guanylating reagents. This synthetic strategy is comparable to that employed for similar compounds like 1-(7-phenoxyhept-1-yl)guanidine derivatives .

The typical synthesis pathway likely includes:

-

Preparation of N-ethyl-tetrahydro-2H-pyran-4-amine as a key intermediate

-

Reaction with a guanylating agent such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in the presence of triethylamine and mercury(II) chloride

-

Deprotection of the Boc-protected intermediate to yield the final product

This approach is supported by synthetic methods described for the preparation of 1-benzyl-1-(7-phenoxyhept-1-yl)guanidine and related compounds .

Alternative Synthetic Routes

An alternative approach might involve:

-

Starting with tetrahydro-2H-pyran-4-one or 1-(tetrahydro-2H-pyran-4-yl)ethanone

-

Reductive amination with ethylamine to form N-ethyl-tetrahydro-2H-pyran-4-amine

-

Subsequent guanylation using reagents such as cyanamide or S-methylisothiourea derivatives

Another potential method could utilize tetrahydro-2H-pyran-4-ylmethanol as a starting material through a series of transformations to introduce the guanidine functionality.

Structural Characterization

Characterization of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine would typically involve multiple analytical techniques. Based on data from related compounds, we can predict the spectral characteristics shown in Table 2.

Table 2: Predicted Spectral Characteristics of 1-Ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

| Analytical Method | Expected Key Features |

|---|---|

| ¹H NMR | δ 3.9-4.0 (m, 2H, -OCH₂CH₂-), δ 3.3-3.5 (m, 2H, -OCH₂CH₂-), δ 2.9-3.1 (m, 1H, pyran-H), δ 2.5-2.7 (q, 2H, -NCH₂CH₃), δ 1.6-1.8 (m, 4H, pyran-H), δ 1.0-1.2 (t, 3H, -CH₂CH₃) |

| ¹³C NMR | δ 155-160 (guanidine C=N), δ 65-70 (pyran C-O), δ 40-45 (CH-N), δ 35-40 (N-CH₂CH₃), δ 30-35 (pyran CH₂), δ 12-15 (CH₃) |

| IR | 3300-3500 cm⁻¹ (N-H stretching), 1640-1680 cm⁻¹ (C=N stretching), 1050-1100 cm⁻¹ (C-O stretching) |

| Mass Spectrometry | m/z 172 [M+H]⁺, fragmentation patterns showing loss of ethyl group and ring opening of tetrahydropyran |

Biological Activity and Applications

While specific data on 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine is limited, its potential biological activities can be inferred from related guanidine-containing compounds.

Structure-Activity Relationships

The structure of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine contains important pharmacophoric elements that contribute to its potential biological activity:

-

The guanidine group acts as a strong base and can form hydrogen bonds with biological targets

-

The tetrahydropyran ring provides a rigid scaffold that may enhance binding to specific receptors

-

The ethyl substituent may influence lipophilicity and membrane permeability

Table 3 summarizes potential biological activities based on structural similarities with known bioactive compounds.

Related Compounds and Structural Analogs

Several compounds structurally related to 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine have been reported in the literature, providing insights into its potential properties and applications.

Direct Structural Analogs

-

1-(Tetrahydro-2H-pyran-4-yl)guanidine: The non-ethylated analog that shares the core structure but lacks the ethyl substituent on the guanidine nitrogen .

-

1-(2-Methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine: A close analog where the ethyl group is replaced by a 2-methoxyethyl substituent, potentially affecting polarity and hydrogen bonding capabilities .

Compounds with Similar Structural Elements

-

Tetrahydropyran Derivatives: Compounds such as (tetrahydro-2H-pyran-4-yl)methanol and 1-(tetrahydro-2H-pyran-4-yl)ethanone share the tetrahydropyran scaffold.

-

Complex Guanidine Derivatives: More elaborate structures like 1-{4-[4-(7-phenoxyheptyl)piperidin-1-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidine incorporate the guanidine motif with additional functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume